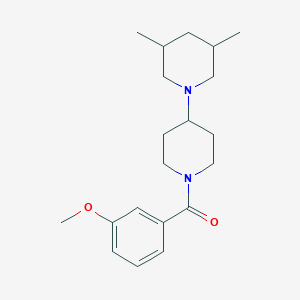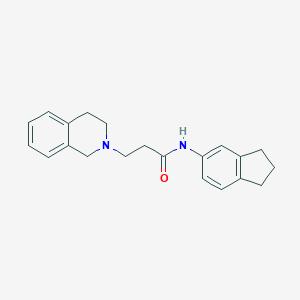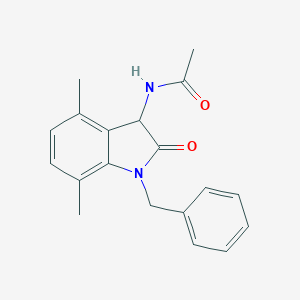![molecular formula C15H21FN2O2S B247211 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine, also known as FFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine-based compound that has shown promise in a range of applications, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine works by binding to the sigma-1 receptor and blocking its activity. This receptor is involved in the regulation of ion channels and neurotransmitter release, and its activity has been linked to a range of physiological processes. By blocking this receptor, 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine can modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception, improve memory, and reduce anxiety-like behavior. It has also been shown to have antidepressant-like effects in animal models of depression. These effects are thought to be due to its ability to modulate the activity of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine. One area of interest is in the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is in the development of novel therapeutic agents based on 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine, which could be used to treat a range of neurological disorders. Finally, there is a need for further research into the physiological processes that are regulated by the sigma-1 receptor, which could lead to a better understanding of the role of this receptor in health and disease.
Méthodes De Synthèse
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorobenzene with chlorosulfonic acid to produce 4-fluorobenzenesulfonyl chloride. This compound is then reacted with 1-methylpiperidine to produce 1-[(4-Fluorophenyl)sulfonyl]-4-methylpiperidine. Finally, this compound is reacted with pyrrolidine to produce 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has been shown to be a potent and selective blocker of the sigma-1 receptor. This receptor is involved in a range of physiological processes, including pain perception, memory, and mood regulation. By blocking this receptor, 1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine has the potential to be used as a treatment for a range of neurological disorders, including depression, anxiety, and chronic pain.
Propriétés
Formule moléculaire |
C15H21FN2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17/h3-6,14H,1-2,7-12H2 |
Clé InChI |
NUDQTTKFEVWVEU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)

![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)